molecular formula C14H15N B8530869 2-(2,4,6-Trimethylphenyl)pyridine CAS No. 75722-64-4

2-(2,4,6-Trimethylphenyl)pyridine

Cat. No. B8530869
CAS RN: 75722-64-4
M. Wt: 197.27 g/mol
InChI Key: QOCGQQBSSZLQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4,6-Trimethylphenyl)pyridine is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.
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properties

CAS RN

75722-64-4

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)pyridine

InChI

InChI=1S/C14H15N/c1-10-8-11(2)14(12(3)9-10)13-6-4-5-7-15-13/h4-9H,1-3H3

InChI Key

QOCGQQBSSZLQBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=CC=N2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
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0 mmol
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reactant
Reaction Step Two
[Compound]
Name
c7ccc(c6cc(c1ccccc1)n(c2ccccc2NC(c3ccccc3)P(C4CCCCC4)C5CCCCC5)n6)cc7
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using a THF solution of mesitylmagnesium bromide (0.974 mL, 0.77 M, 0.75 mmol), 2-bromopyridine (158.0 mg, 1.0 mmol), FeF3.3H2O (5.01 mg, 0.03 mmol) and 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride (38.4 mg, 0.09 mmol) as starting materials, the reaction was performed at a scale of 1.0 mmol at 90° C. for 24 hours in the same manner as in Example 2. After performing silica gel column chromatography (EtOAc=10 and 20% in hexane), the above compound was obtained as a yellow liquid (0.150 g, yield=76%, purity=>99% (GC analysis)).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.974 mL
Type
reactant
Reaction Step Two
Quantity
158 mg
Type
reactant
Reaction Step Three
[Compound]
Name
FeF3.3H2O
Quantity
5.01 mg
Type
reactant
Reaction Step Four
Quantity
38.4 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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